molecular formula C11H16O B3261606 1-(2-Methylphenyl)-2-methyl-2-propanol CAS No. 34577-30-5

1-(2-Methylphenyl)-2-methyl-2-propanol

Cat. No. B3261606
CAS RN: 34577-30-5
M. Wt: 164.24 g/mol
InChI Key: NWWKYANPAPELTR-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-2-methyl-2-propanol, also known as α-phenylethyl isobutyl alcohol, is a chiral alcohol that has been widely used in various fields, including pharmaceuticals, perfumes, and flavors. This compound has been synthesized using different methods and has shown promising results in scientific research applications.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-2-methyl-2-propanol is not fully understood. However, studies have shown that this compound can interact with various cellular targets, including enzymes and receptors. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. In addition, it has been shown to interact with the GABA-A receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
1-(2-Methylphenyl)-2-methyl-2-propanol has been shown to have various biochemical and physiological effects. It has been reported to exhibit antioxidant activity, which can protect cells from oxidative stress. In addition, it has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. Furthermore, studies have shown that this compound can modulate the expression of genes involved in cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

1-(2-Methylphenyl)-2-methyl-2-propanol has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to have high purity and yield. In addition, it has been shown to exhibit low toxicity, which makes it suitable for in vitro and in vivo experiments. However, there are some limitations to using this compound in lab experiments. For example, it has low solubility in water, which can limit its application in aqueous-based experiments.

Future Directions

There are several future directions for the use of 1-(2-Methylphenyl)-2-methyl-2-propanol in scientific research. One potential application is in the development of novel anticancer agents. Studies have shown that this compound can induce apoptosis in cancer cells, and further research can be conducted to optimize its activity and selectivity. In addition, this compound can be used in the development of new anti-inflammatory drugs, as it has been shown to inhibit the activity of COX-2 and LOX. Furthermore, research can be conducted to explore the potential of this compound as a neuroprotective agent, as it has been shown to interact with the GABA-A receptor.

Scientific Research Applications

1-(2-Methylphenyl)-2-methyl-2-propanol has been widely used in scientific research applications due to its unique properties. This compound has been shown to exhibit antibacterial, antifungal, and anti-inflammatory properties. In addition, it has been reported to have potential as an anticancer agent. Studies have shown that 1-(2-Methylphenyl)-2-methyl-2-propanol can induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9 pathways.

properties

IUPAC Name

2-methyl-1-(2-methylphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-9-6-4-5-7-10(9)8-11(2,3)12/h4-7,12H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWKYANPAPELTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylphenyl)-2-methyl-2-propanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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